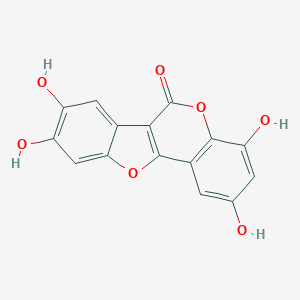

Isodemethylwedelolactone

Vue d'ensemble

Description

Total Synthesis of Wedelolactone

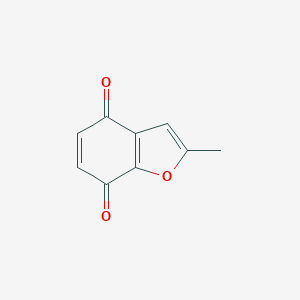

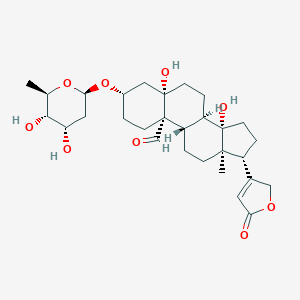

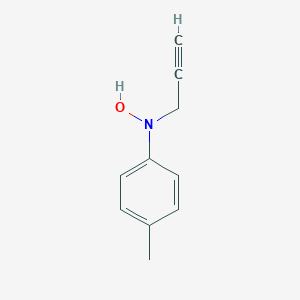

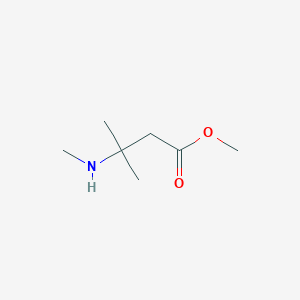

The total synthesis of wedelolactone, which is closely related to isodemethylwedelolactone, has been achieved through a convergent synthetic approach. This process is significant as wedelolactone acts as a direct inhibitor of the IKK complex and can suppress LPS-induced caspase-11 expression, which is relevant in inflammatory responses. The synthesis involves critical steps such as the palladium-catalyzed Sonogashira reaction and the palladium-catalyzed carbonylative annulation reaction. These steps are crucial for creating a variety of wedelolactone analogues, which may include isodemethylwedelolactone .

Analysis of Isodemethylwedelolactone by RP-HPLC

Isodemethylwedelolactone has been quantitatively analyzed alongside wedelolactone in Herba Ecliptae using reversed-phase high-performance liquid chromatography (RP-HPLC). The method utilizes a Kromasil C18 column and a methanol-0.5% acetic acid mobile phase. The detection wavelength is set at 351 nm, which is suitable for these compounds. The linear relationship between mass concentrations and peak areas for isodemethylwedelolactone was found to be very

Applications De Recherche Scientifique

-

Dermatological Applications

- Field : Dermatology

- Application Summary : Eclipta alba (L.) Hassk is used for various skin conditions . The plant contains abundant bioactive compounds, including Isodemethylwedelolactone .

- Methods of Application : The bioactive compounds are extracted from the plant and applied to the skin .

- Results : The plant has shown potential in treating skin diseases, but more research is needed to understand the mechanisms and conduct human studies .

-

Hair Growth Promotion

- Field : Dermatology

- Application Summary : The juice of Eclipta alba is taken orally or applied locally to promote hair growth .

- Methods of Application : The juice is extracted from the leaves of the plant and applied to the hair or taken orally .

- Results : Anecdotal evidence suggests that the plant promotes hair growth, but more research is needed to confirm these effects .

-

Procoagulant and Hemolytic Compound

- Field : Hematology

- Application Summary : Isodemethylwedelolactone is a kind of procoagulant and hemolytic compound .

- Methods of Application : This compound is isolated and used in research .

- Results : It has been shown to have reversed-phase chromatographic properties . This product is widely used in research in the fields of pharmaceuticals, cosmetics, and health products .

-

Antioxidant

- Field : Pharmacology

- Application Summary : Isodemethylwedelolactone is an antioxidant .

- Methods of Application : This compound is isolated and used in research .

- Results : It has been shown to have reversed-phase chromatographic properties . This product is widely used in research in the fields of pharmaceuticals, cosmetics, and health products .

-

Chemical Constituent of Eclipta Prostrata

- Field : Phytochemistry

- Application Summary : Isodemethylwedelolactone is one of the chemical constituents of Eclipta prostrata, a plant known for its medicinal properties .

- Methods of Application : The constituents of E. prostrata are systematically separated with various methods and chromatographies .

- Results : Isodemethylwedelolactone was one of the ten compounds isolated from Eclipta prostrata .

-

Quality Control of Herba Ecliptae

- Field : Pharmacognosy

- Application Summary : Isodemethylwedelolactone is used as a marker compound for the quality control of Herba Ecliptae .

- Methods of Application : The levels of Isodemethylwedelolactone are measured using chromatographic techniques .

- Results : The method has shown good accuracy and reproducibility for the simultaneous determination of wedelolactone and isodemethylwedelolactone .

Safety And Hazards

Propriétés

IUPAC Name |

2,4,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O7/c16-5-1-7-13(10(19)2-5)22-15(20)12-6-3-8(17)9(18)4-11(6)21-14(7)12/h1-4,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEHELRBTWMPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isodemethylwedelolactone | |

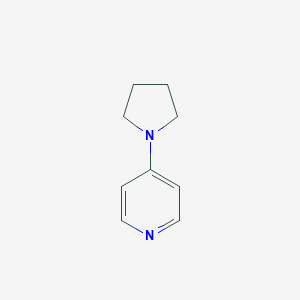

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150192.png)

![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)